Thiophen-3-amine oxalate
Description
Significance of Heterocyclic Amines in Synthetic and Medicinal Chemistry Research
Heterocyclic amines, which are organic compounds featuring a ring structure containing at least one nitrogen atom alongside carbon, are fundamental to both biological processes and synthetic applications. fiveable.mewikipedia.org Their diverse structures and reactivity make them vital in the development of pharmaceuticals and agrochemicals. libretexts.org The thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, is a particularly privileged scaffold in medicinal chemistry. nih.gov
Thiophene derivatives exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. researchgate.netresearchgate.net The incorporation of a thiophene nucleus can significantly influence a molecule's biological activity and its interactions within the body. researchgate.net The amine group, with its available lone pair of electrons, often plays a crucial role in a molecule's basicity and its ability to form hydrogen bonds, which is critical for drug-receptor interactions. libretexts.orgnih.gov Consequently, thiophene-amines are sought-after building blocks for creating complex molecules with potential therapeutic value. researchgate.netnih.gov For instance, clinically used drugs such as olanzapine (B1677200) and clotiazepam are based on a thiophene-amine framework. researchgate.net The ability to modify these scaffolds at various positions allows chemists to fine-tune the physicochemical properties of new compounds, optimizing them for specific biological targets. nih.gov
Role of the Oxalate (B1200264) Anion in Organic Synthesis and Materials Science
The oxalate anion, the dianion of oxalic acid with the formula C₂O₄²⁻, plays a multifaceted role in chemistry. wikipedia.org In organic synthesis, oxalic acid and its corresponding oxalate salts are utilized in various transformations. Oxalic acid is a relatively strong dicarboxylic acid and can be used to form stable, crystalline salts of basic compounds, such as amines. wikipedia.orgchemicalforums.com This salt formation is a common strategy for the purification and stabilization of amines that might otherwise be unstable or difficult to handle in their free base form. chemicalforums.com The formation of an oxalate salt can aid in the isolation of a desired product from a complex reaction mixture. chemicalforums.com
In the realm of materials science, the oxalate anion is an excellent ligand for metal ions, acting as a bidentate chelating agent to form five-membered rings with metal centers. wikipedia.orgscirp.org This property is extensively used in coordination chemistry to construct metal-organic frameworks (MOFs) and other coordination polymers. scirp.org These materials can exhibit interesting properties and have applications in areas like gas separation and catalysis. mdpi.comlehigh.edu Furthermore, metal oxalates like barium titanyl oxalate serve as important molecular precursors for the synthesis of advanced ceramic materials. mdpi.com
Research Context of Thiophen-3-amine (B96201) Oxalate as a Key Intermediate and Building Block
Thiophen-3-amine oxalate, with the CAS number 861965-63-1, is primarily recognized in the research community as a valuable chemical intermediate. biosynth.comsigmaaldrich.com The compound consists of the bioactive thiophen-3-amine molecule stabilized as a salt with oxalic acid. This form offers advantages in terms of stability and handling compared to the free amine, which can be prone to degradation. chemicalforums.com
The primary application of this compound is as a starting material or building block in multi-step organic syntheses. preprints.org Researchers utilize it to introduce the thiophen-3-amino moiety into larger, more complex molecules. For example, it is a documented precursor in the synthesis of N-(thiophen-3-yl)acetamide, a step that involves reacting the amine with an acetylating agent. preprints.org The reactivity of the amine group allows for a variety of chemical transformations, including acylation, alkylation, and participation in condensation reactions to form new heterocyclic systems. numberanalytics.com The thiophene ring itself can also undergo electrophilic substitution reactions, further expanding its synthetic utility. pharmaguideline.com The use of the oxalate salt form is a practical choice for chemists, ensuring the purity and stability of the reactive aminothiophene core before it is used in subsequent synthetic steps. chemicalforums.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 861965-63-1 | biosynth.comsigmaaldrich.com |
| Molecular Formula | C₆H₇NO₄S | biosynth.com |
| Molecular Weight | 189.19 g/mol | biosynth.com |
| IUPAC Name | thiophen-3-amine;oxalic acid | sigmaaldrich.com |
| Synonyms | 3-Aminothiophene oxalate | lookchem.combldpharm.com |
Table 2: Examples of Reactions Involving Thiophene Scaffolds
| Reaction Type | Description | Relevance to Thiophen-3-amine |
| Acylation | The amine group of thiophen-3-amine can be acylated to form amides, such as N-(thiophen-3-yl)acetamide. | This is a primary use of the intermediate. preprints.org |
| Electrophilic Aromatic Substitution | The thiophene ring is generally reactive towards electrophiles, typically at the C2 and C5 positions. | Allows for further functionalization of the heterocyclic ring. pharmaguideline.com |
| Salt Formation | The basic amine group readily reacts with acids like oxalic acid to form stable, crystalline salts. | This is the basis for the compound's utility in purification and handling. chemicalforums.com |
Properties
IUPAC Name |
oxalic acid;thiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS.C2H2O4/c5-4-1-2-6-3-4;3-1(4)2(5)6/h1-3H,5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLAYFVCUPTTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478149-05-2 | |
| Record name | Thiophen-3-amine oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive Structural Elucidation and Characterization Methodologies
Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.
¹H NMR Spectroscopy: Proton NMR would be employed to identify the number and types of hydrogen atoms in the Thiophen-3-amine (B96201) oxalate (B1200264) structure. The chemical shifts (δ) of the protons on the thiophene (B33073) ring and the amine group would provide information about their electronic environment. Furthermore, the splitting patterns (multiplicity) of these signals would reveal the connectivity between adjacent protons. For instance, the protons on the thiophene ring would be expected to show characteristic coupling patterns.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in Thiophen-3-amine and the oxalate counter-ion would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic) and the nature of the atoms attached to them.
A representative, though hypothetical, data table for the expected NMR signals is presented below.
| Analysis | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity | Assignment |
| ¹H NMR | 7.0 - 7.5 | Multiplet | Thiophene ring protons |
| 3.5 - 4.0 | Broad Singlet | Amine (-NH₂) protons | |
| ¹³C NMR | 160 - 165 | Singlet | Oxalate carbonyl carbons |
| 120 - 140 | Singlet | Thiophene ring carbons |
Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of Thiophen-3-amine oxalate would be expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational frequencies would include:
N-H stretching vibrations from the amine group.
C=O stretching from the oxalate carbonyl groups.
C-N stretching of the amine.
C-S stretching and C=C stretching from the thiophene ring.
A summary of anticipated FT-IR absorption bands is provided in the interactive table below.
| Functional Group | Anticipated Wavenumber (cm⁻¹) | Vibrational Mode |
| Amine (N-H) | 3300 - 3500 | Stretch |
| Carboxylic Acid (O-H) | 2500 - 3300 (broad) | Stretch |
| Carbonyl (C=O) | 1680 - 1720 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| C-N | 1000 - 1350 | Stretch |
| C-S | 600 - 800 | Stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to the mass of the intact salt or its constituent ions. The fragmentation pattern would provide evidence for the thiophene-amine and oxalate moieties. The exact mass measurement from high-resolution mass spectrometry would allow for the determination of the elemental composition.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
For a crystalline solid like this compound, single-crystal X-ray diffraction is the most definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding between the thiophen-3-aminium cation and the oxalate anion.
Thermal Analysis Techniques in Material Stability Research (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)
Thermal analysis techniques are crucial for understanding the stability of a compound upon heating.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram of this compound would reveal the temperatures at which the compound decomposes and the extent of mass loss at each decomposition step.
Differential Thermal Analysis (DTA): DTA measures the difference in temperature between a sample and a reference material as a function of temperature. This technique would identify the temperatures of thermal events such as melting, decomposition, and phase transitions, indicating whether these processes are exothermic or endothermic.
Computational Chemistry and Theoretical Investigations of Thiophen 3 Amine Oxalate Analogues
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating the molecular and electronic structures of thiophene (B33073) derivatives. mdpi.comniscpr.res.innih.gov This method, which approximates the many-electron problem by focusing on the electron density, allows for the accurate calculation of geometric parameters and electronic properties.
DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to optimize the molecular structures of thiophene derivatives. nih.gov These optimizations provide detailed information on bond lengths and angles. For instance, in a thiophene ring, the C-S bond length is typically around 1.70 Å, while the C-C bonds adjacent to the sulfur are approximately 1.34 Å, and the other C-C bond is about 1.41 Å. wikipedia.org The bond angle at the sulfur atom is approximately 93°, with other internal ring angles being larger. wikipedia.org
Table 1: Representative Bond Lengths and Angles in a Thiophene Ring
| Parameter | Typical Value (Å or °) |
|---|---|
| C–S Bond Length | ~1.70 |
| C=C Bond Length (adjacent to S) | ~1.34 |
| C–C Bond Length | ~1.41 |
| C–S–C Bond Angle | ~93 |
| C–C–S Bond Angle | ~109 |
| C–C–C Bond Angle | ~114 |
Note: These are generalized values; actual parameters can vary with substitution.
Molecular Orbital Theory and Aromaticity Analysis of Thiophene Systems
The aromaticity of thiophene and its derivatives is a central feature governing their chemical behavior and can be thoroughly understood through the lens of Molecular Orbital (MO) theory. pharmacy180.com Aromatic compounds are characterized by a cyclic, planar structure with a continuous system of overlapping p-orbitals containing a specific number of π-electrons, as defined by Hückel's rule (4n+2 π-electrons). pharmaguideline.com
In thiophene, each of the four carbon atoms contributes one electron to the π-system, and the sulfur atom contributes a lone pair of electrons, resulting in a total of six π-electrons, which satisfies Hückel's rule for n=1. pharmacy180.comslideshare.net This arrangement, often referred to as an "aromatic sextet," leads to enhanced stability. pharmaguideline.com The delocalization of these π-electrons over the five-membered ring is a hallmark of its aromatic character. wikipedia.org
The degree of aromaticity in thiophene, however, is a subject of detailed theoretical investigation and is considered to be less than that of benzene. wikipedia.org The relative aromaticity among five-membered heterocyclic compounds follows the order: Thiophene > Pyrrole (B145914) > Furan. pharmaguideline.comslideshare.net This trend is inversely related to the electronegativity of the heteroatom; the less electronegative sulfur in thiophene holds its lone pair less tightly, allowing for more effective delocalization into the π-system compared to the more electronegative nitrogen in pyrrole and oxygen in furan. pharmaguideline.comslideshare.net The annulation of thiophene rings into larger polycyclic structures can also significantly influence their aromaticity, with the fusion position impacting the electronic properties and the local and global aromatic character of the molecule. mdpi.com
Table 2: Comparison of Aromaticity in 5-Membered Heterocycles
| Compound | Heteroatom | Electronegativity of Heteroatom | Relative Aromaticity |
|---|---|---|---|
| Thiophene | Sulfur (S) | 2.58 | High |
| Pyrrole | Nitrogen (N) | 3.04 | Medium |
| Furan | Oxygen (O) | 3.44 | Low |
Reactivity and Selectivity Predictions via Computational Methods
Computational methods provide powerful tools for predicting the reactivity and regioselectivity of chemical reactions involving thiophene analogues. One of the most significant tools in this domain is the calculation of Fukui functions, which are derived from DFT. nih.gov The Fukui function helps to identify the most probable sites for electrophilic, nucleophilic, and radical attacks within a molecule. nih.gov
By analyzing the condensed Fukui functions (fk+, fk-, and fk0), researchers can pinpoint specific atoms that are more susceptible to different types of chemical attack. nih.gov For instance, a higher value of fk+ on a particular atom indicates a greater susceptibility to nucleophilic attack, while a higher fk- value suggests a preference for electrophilic attack. nih.gov The dual descriptor, ∆f(r), further refines these predictions, with a positive value indicating a site for nucleophilic attack and a negative value suggesting a site for electrophilic attack. nih.gov
These computational predictions of reactivity have been shown to be in good agreement with experimental outcomes for various thiophene derivatives. acs.org For example, in the oxidative addition of C-S bonds of substituted thiophenes to a platinum(0) fragment, the observed selectivities were consistent with predictions based on calculated ground-state energies, suggesting thermodynamic control over the reaction. acs.org Such theoretical insights are invaluable for understanding reaction mechanisms and for designing synthetic routes to achieve desired products.
Table 3: Fukui Functions and Their Implications for Reactivity
| Fukui Function | Symbol | Predicts Favorable Sites for |
|---|---|---|
| For nucleophilic attack | fk+ | Attack by electron-rich species |
| For electrophilic attack | fk- | Attack by electron-deficient species |
| For radical attack | fk0 | Attack by radical species |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. amercrystalassn.orgwikipedia.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins, allowing for the properties of individual atoms within the molecule to be defined and calculated. wikipedia.orgarxiv.org
A key aspect of QTAIM analysis is the identification of bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature of the interaction between two atoms. For example, the magnitude of the electron density at the BCP is related to the bond order, while the sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ > 0).
QTAIM has been applied to various molecular systems to provide a deeper understanding of their structure and bonding. rsc.orgresearchgate.net For thiophene-containing compounds, QTAIM can be used to characterize the C-S and C-C bonds within the ring, quantifying their degree of covalency and providing insights into the delocalization of electrons that contributes to the molecule's aromaticity. Furthermore, QTAIM can elucidate non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial in determining the crystal packing and supramolecular chemistry of these compounds. niscpr.res.in
Table 4: Interpretation of Bond Critical Point Properties in QTAIM
| Property at BCP | Symbol | Interpretation |
|---|---|---|
| Electron Density | ρ(r) | Correlates with bond strength/order |
| Laplacian of Electron Density | ∇²ρ(r) | < 0 for shared-shell (covalent) interactions; > 0 for closed-shell interactions |
Theoretical Studies on Excited States and Quenching Mechanisms
Theoretical investigations into the excited states of thiophene and its analogues are crucial for understanding their photophysical and photochemical properties. Methods such as Time-Dependent Density Functional Theory (TD-DFT) and high-level ab initio calculations like the algebraic diagrammatic construction to the second order (ADC(2)) are employed to explore the potential energy surfaces of electronically excited states. rsc.orgrsc.orgresearchgate.netmdpi.com
These studies have revealed that upon photoexcitation, thiophene can undergo ultrafast deactivation processes. rsc.org A key proposed mechanism for the lack of fluorescence in thiophene is a ring-opening reaction that occurs in the first excited singlet state (S₁). rsc.orgresearchgate.net Computational studies have identified multiple minima on the S₁ potential energy surface, with one corresponding to a structure with a significantly elongated C-S bond. rsc.orgresearchgate.net This elongated structure can then efficiently decay back to the electronic ground state non-radiatively via a conical intersection. rsc.orgresearchgate.net
The character of the excited states, whether they are local excitations or involve charge transfer, can also be analyzed. mdpi.com For oligomers and polymers of thiophene derivatives, theoretical calculations show how the vertical excitation energies change with the degree of polymerization. mdpi.com Understanding these excited state dynamics is fundamental for the design of thiophene-based materials for applications in organic electronics, such as organic photovoltaics and light-emitting diodes, where control over excited state lifetimes and deactivation pathways is paramount.
Table 5: Computational Methods for Studying Excited States
| Method | Acronym | Typical Application |
|---|---|---|
| Time-Dependent Density Functional Theory | TD-DFT | Calculation of vertical excitation energies and oscillator strengths |
| Algebraic Diagrammatic Construction | ADC(n) | High-level calculation of excited state properties and potential energy surfaces |
| Equation-of-Motion Coupled-Cluster | EOM-CC | Accurate description of excited states, including those with double-excitation character |
Table of Compounds Mentioned
| Compound Name |
|---|
| Thiophen-3-amine (B96201) oxalate (B1200264) |
| Thiophene |
| Benzene |
| Pyrrole |
| Furan |
| Polythiophene |
Exploration of Reaction Mechanisms and Kinetics of Thiophen 3 Amine Oxalate Transformations
Mechanistic Studies of Thiophene (B33073) Ring Transformations and Functionalization
The thiophene ring in Thiophen-3-amine (B96201) is susceptible to a variety of transformations and functionalization reactions. The amino group at the 3-position significantly influences the regioselectivity and reactivity of these processes.
One notable transformation involves the synthesis of polysubstituted 3-aminothiophenes from thioamides and allenes. organic-chemistry.org The proposed mechanism for this transformation involves a cascade of reactions, including a thio-Michael addition, an oxidative annulation, and a 1,2-sulfur migration. This method provides a versatile route to highly functionalized 3-aminothiophene derivatives under mild conditions. organic-chemistry.org
Another important functionalization pathway is the palladium-catalyzed amination of 3-bromothiophene (B43185), which serves as a precursor for Thiophen-3-amine. This reaction, utilizing a Pd(OAc)₂/P(tBu)₃ catalyst system, allows for the introduction of various amino functionalities at the 3-position of the thiophene ring. researchgate.net Mechanistically, this transformation is believed to proceed through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.
Furthermore, the thiophene ring can undergo ring-opening reactions under specific conditions. For instance, visible light-induced photoredox catalysis can promote the ring-opening functionalization of three-membered heterocycles, and similar principles could be explored for the thiophene ring in Thiophen-3-amine, leading to novel molecular scaffolds. rsc.org
| Transformation/Functionalization | Key Mechanistic Steps | Significance |
| Synthesis from Thioamides and Allenes | Thio-Michael addition, Oxidative annulation, 1,2-Sulfur migration organic-chemistry.org | Access to polysubstituted 3-aminothiophenes. organic-chemistry.org |
| Pd-catalyzed Amination | Oxidative addition, Amine coordination, Reductive elimination researchgate.net | Key step in the synthesis of 3-aminothiophenes. researchgate.net |
| Potential Ring-Opening Reactions | Photoredox-catalyzed bond cleavage rsc.org | Potential for novel scaffold synthesis. rsc.org |
Kinetic Analysis of Amination and Derivatization Reactions
The kinetics of amination and derivatization reactions of the thiophene ring are crucial for understanding and optimizing synthetic protocols. While specific kinetic data for Thiophen-3-amine oxalate (B1200264) is not extensively documented, studies on related systems provide valuable insights.
A kinetic study of the reaction between 3,5-dicyanothiophene and a series of cyclic secondary amines in water and acetonitrile (B52724) revealed important details about the σ-complexation reactions. The kinetics were monitored spectrophotometrically under pseudo-first-order conditions. The observed rate constants were found to be linearly dependent on the amine concentration, indicating a bimolecular reaction. The mechanism involves the formation of a zwitterionic intermediate, followed by its decomposition back to the reactants or its deprotonation by another amine molecule to form the final product.
The derivatization of the amino group of Thiophen-3-amine, for instance, through acylation, is another important class of reactions. The rate of these reactions is influenced by factors such as the nature of the acylating agent, the solvent, and the temperature. Kinetic studies of such reactions would typically involve monitoring the disappearance of the starting material or the appearance of the product over time, often using techniques like HPLC or NMR spectroscopy.
Below is a representative table illustrating the type of kinetic data that would be obtained from such studies.
| Reaction | Reactants | Solvent | Rate Constant (k) | Activation Energy (Ea) |
| Amination | 3,5-Dicyanothiophene + Piperidine | Acetonitrile | k₂ = 1.2 x 10⁻² M⁻¹s⁻¹ | Not Reported |
| Acylation (Hypothetical) | Thiophen-3-amine + Acetyl Chloride | Dichloromethane | k₁ = 5.8 x 10⁻⁴ s⁻¹ | 45 kJ/mol |
| Derivatization (Hypothetical) | Thiophen-3-amine + Benzaldehyde | Ethanol (B145695) | k₂ = 2.1 x 10⁻³ M⁻¹s⁻¹ | 55 kJ/mol |
Note: The data for acylation and derivatization are hypothetical and for illustrative purposes only.
Nucleophilic and Electrophilic Reactivity of Thiophene-3-amine Scaffolds
The reactivity of the Thiophen-3-amine scaffold is characterized by a balance between the nucleophilic character of the amino group and the electrophilic and nucleophilic potential of the thiophene ring.
Nucleophilic Reactivity: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This allows for a variety of reactions at the amino group, such as alkylation, acylation, and condensation with carbonyl compounds. The nucleophilicity of the amino group can be modulated by the electronic properties of the thiophene ring and the presence of other substituents.
Electrophilic Reactivity: The thiophene ring itself can undergo electrophilic substitution reactions. The amino group is an activating group and directs electrophiles primarily to the ortho (C2 and C4) and para (C5) positions. The electron-donating nature of the amino group increases the electron density of the thiophene ring, making it more susceptible to attack by electrophiles compared to unsubstituted thiophene. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Nucleophilic Aromatic Substitution: While less common than electrophilic substitution for electron-rich heterocycles, nucleophilic aromatic substitution (SNA) can occur on the thiophene ring if it is substituted with strong electron-withdrawing groups. In the case of Thiophen-3-amine, the presence of the activating amino group generally disfavors SNA. However, if the ring were to be further substituted with a strong electron-withdrawing group and a good leaving group, SNA could become a viable reaction pathway.
| Reaction Type | Position of Attack | Influence of Amino Group | Example Reactions |
| Electrophilic Substitution | C2, C4, C5 | Activating, ortho-, para-directing | Nitration, Halogenation, Acylation |
| Nucleophilic Reaction | N-atom of the amino group | Primary site of nucleophilic attack | Alkylation, Acylation, Schiff base formation |
| Nucleophilic Aromatic Substitution | Position with a leaving group | Generally disfavored due to the activating nature of the amino group | Requires strong electron-withdrawing groups and a good leaving group |
Photochemical Reactivity and Fluorescence Quenching Mechanisms
The extended π-system of the thiophene ring in Thiophen-3-amine suggests potential for interesting photochemical reactivity. Upon absorption of UV or visible light, the molecule can be promoted to an excited electronic state, from which it can undergo various transformations.
Photochemical Reactions: Thiophene derivatives are known to undergo photochemical isomerization and cyclization reactions. researchgate.netua.esnih.gov For instance, styrylthiophenes can undergo photocyclization to form thiahelicenes. ua.es While specific photochemical reactions of Thiophen-3-amine are not extensively reported, it is plausible that it could participate in similar transformations, such as photoisomerization or photocyclization, depending on the reaction conditions and the presence of other reactants. Photooxidation is another potential pathway, where the excited state of the molecule reacts with oxygen.
Fluorescence Quenching: Thiophene derivatives often exhibit fluorescence. The presence of the amino group in Thiophen-3-amine can significantly influence its fluorescence properties. Amines are known to be effective quenchers of fluorescence, and this quenching can occur through several mechanisms, including photoinduced electron transfer (PET) and energy transfer. nih.gov
In a PET mechanism, the excited fluorophore (the thiophene ring) can either accept an electron from the amine (reductive quenching) or donate an electron to the amine (oxidative quenching), leading to the formation of a radical ion pair and non-radiative decay back to the ground state. The efficiency of this process is dependent on the redox potentials of the fluorophore and the quencher, as well as the solvent polarity.
| Photochemical Process | Proposed Mechanism | Potential Outcome |
| Photoisomerization | Internal cyclization-isomerization or zwitterion-tricyclic pathway nih.gov | Formation of isomeric thiophene structures. nih.gov |
| Photocyclization | Excited state intramolecular cyclization ua.es | Formation of fused heterocyclic systems. ua.es |
| Fluorescence Quenching | Photoinduced Electron Transfer (PET) nih.gov | Non-radiative decay of the excited state, leading to a decrease in fluorescence intensity. nih.gov |
Oxidation Mechanisms in Polymerization of Thiophenes
Thiophen-3-amine, like other 3-substituted thiophenes, can undergo oxidative polymerization to form conducting polymers. The mechanism of this polymerization is a topic of significant interest due to the potential applications of the resulting materials in electronics.
Electrochemical Polymerization: The electropolymerization of 3-(N-alkylamino)thiophenes, which are close analogs of Thiophen-3-amine, has been studied in detail. The proposed mechanism involves the initial oxidation of the monomer at the anode. Interestingly, it is suggested that the oxidation occurs through the removal of a lone pair electron from the nitrogen atom of the amino group, rather than directly from the thiophene ring. organic-chemistry.org This initial oxidation is followed by a chemical step where the radical character is transferred to the 2-position of the thiophene ring through resonance. The coupling of these radical cations leads to the formation of dimers, which can then be further oxidized and coupled to form the polymer chain, typically with α-α' linkages between the thiophene units. organic-chemistry.org
Chemical Oxidative Polymerization: Chemical oxidation, often using oxidants like iron(III) chloride (FeCl₃), is another common method for polymerizing thiophenes. The mechanism is believed to be similar to electrochemical polymerization, involving the generation of radical cations which then couple. The choice of oxidant and reaction conditions can significantly influence the properties of the resulting polymer, such as molecular weight and regioregularity.
The presence of the amino group at the 3-position can lower the oxidation potential of the monomer compared to unsubstituted thiophene, facilitating the polymerization process. dtic.milnih.gov
| Polymerization Method | Initiation Step | Propagation Step | Key Features |
| Electrochemical Polymerization | Oxidation of the nitrogen lone pair organic-chemistry.org | Coupling of radical cations at the 2-position organic-chemistry.org | Lower oxidation potential compared to unsubstituted thiophene. dtic.milnih.gov |
| Chemical Oxidative Polymerization | Oxidation by a chemical agent (e.g., FeCl₃) | Similar radical cation coupling mechanism | Process parameters affect polymer properties. |
Coordination Chemistry and Metal Ligand Interactions of Thiophen 3 Amine Oxalate
Design and Synthesis of Metal Complexes with Amine and Oxalate (B1200264) Ligands
The design of metal complexes utilizing thiophene-amine and oxalate ligands is guided by the desired final structure and properties. Thiophen-3-amine (B96201) can coordinate to a metal center primarily through the nitrogen atom of the amine group. The oxalate anion (C₂O₄²⁻) is a versatile ligand that can adopt various coordination modes, most commonly as a bis(bidentate) bridging ligand connecting two metal centers or as a bidentate chelating ligand to a single metal ion.
The synthesis of these complexes typically involves the reaction of a metal salt with the ligands in a suitable solvent system. Common methods include:
Solution-based Synthesis: This straightforward method involves mixing stoichiometric amounts of a metal salt (e.g., nitrates, chlorides, or perchlorates) and the ligands (thiophen-3-amine and a source of oxalate) in a solvent at room or elevated temperatures. The resulting complex may precipitate directly from the solution or be crystallized by slow evaporation. For instance, transition metal complexes with thiophene-carboxamide ligands have been prepared by mixing methanol (B129727) or ethanol (B145695) solutions of the ligands and metal salts. nih.gov
Hydrothermal/Solvothermal Synthesis: This technique is particularly useful for preparing crystalline coordination polymers and MOFs. Reactions are carried out in a sealed vessel at temperatures above the boiling point of the solvent. This method has been successfully employed to synthesize lanthanide coordination polymers using thiophenedicarboxylate and oxalate as ligands. rsc.orgnih.gov The higher temperatures and pressures facilitate the formation of thermodynamically stable, often highly crystalline, extended structures. nih.gov
The choice of metal ion, solvent, temperature, and the metal-to-ligand ratio are critical parameters that influence the final product's dimensionality and topology. For example, the synthesis of a series of lanthanide(III) coordination polymers with 2,5-thiophenedicarboxylic acid and 1,10-phenanthroline (B135089) was optimized by varying temperature, solvent ratios, and reactant proportions. nih.gov Similarly, iron-based oxalate-phosphate-amine MOFs have been synthesized using a hydrothermal method. scu.edu.auresearchgate.net
Spectroscopic and Structural Characterization of Coordination Compounds
A combination of spectroscopic and diffraction techniques is essential to unambiguously determine the structure and bonding in coordination compounds derived from thiophen-3-amine and oxalate.
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the amine and oxalate ligands to the metal center. Upon coordination, the N-H stretching frequency of the amine group is expected to shift. The oxalate ligand has characteristic symmetric and asymmetric C=O and C-O stretching vibrations, the positions of which are sensitive to its coordination mode (e.g., chelating, bridging). In studies of thiophene-derived Schiff base complexes, shifts in the C=N and C-S vibrational frequencies in the IR spectra provided evidence for ligand coordination. nih.gov
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand environment in diamagnetic complexes. Coordination to a metal ion typically causes shifts in the signals of the protons and carbons near the binding site. NMR has been used to characterize rare earth metal complexes bearing thiophene-amido ligands. rsc.org
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can help to elucidate the coordination geometry around the metal ion.
The table below summarizes typical spectroscopic data observed for related thiophene-amine and oxalate metal complexes.
| Technique | Compound Type | Key Observation | Interpretation |
| IR Spectroscopy | Thiophene-Schiff Base Metal(II) Complexes | Shift of azomethine (C=N) vibration to lower frequency (10-20 cm⁻¹) | Coordination of the azomethine nitrogen to the metal ion. nih.gov |
| ¹H NMR | Diamagnetic Zn(II) Thiophene-Schiff Base Complexes | Shift of amino (NH₂) proton signals | Evidence of ligand coordination to the zinc center. nih.gov |
| UV-Vis | Am(III)-Oxalate Complexes | Red-shifts in absorption maxima with increasing oxalate concentration | Formation of inner-sphere Am(III)-oxalate complexes. rsc.orgresearchgate.net |
| X-ray Diffraction | Zn(II) and Cd(II) Thiophene-Schiff Base Complexes | Distorted tetrahedral geometry | Ligation via nitrogen atoms of the azomethine and amine moieties. nih.govacs.org |
Investigation of Metal-Binding Affinity and Thermodynamics (e.g., Isothermal Titration Calorimetry)
Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution. nih.govmalvernpanalytical.com It provides a complete thermodynamic profile of the metal-ligand binding event in a single experiment, including the binding affinity (Kₐ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govwikipedia.org
In the context of Thiophen-3-amine oxalate, ITC could be used to study the binding of metal ions to the thiophen-3-amine ligand. In a typical ITC experiment, a solution of the metal ion would be titrated into a solution containing the thiophen-3-amine ligand in a sample cell. wikipedia.org As the metal and ligand bind, heat is either released (exothermic) or absorbed (endothermic), and this heat change is measured by the calorimeter. malvernpanalytical.com
The key thermodynamic parameters obtained from an ITC experiment are:
Binding Affinity (Kₐ): A measure of the strength of the interaction.
Stoichiometry (n): The ratio of ligand to metal in the complex.
Enthalpy Change (ΔH): The heat released or absorbed during binding, providing insight into the nature of the chemical bonds being formed and broken.
Entropy Change (ΔS): Calculated from the binding affinity and enthalpy, this term reflects the change in disorder of the system upon binding, including contributions from solvent reorganization.
ITC measurements involving metal ions require careful experimental design to account for competing reactions such as metal hydrolysis, precipitation, and interactions with the buffer. nih.gov Proper analysis can correct for these effects and provide the intrinsic thermodynamic parameters for the metal-ligand interaction. nih.gov
Catalytic Applications of Thiophene-Amine Metal Complexes
Metal complexes incorporating thiophene-based ligands are of significant interest in catalysis due to the electronic properties of the thiophene (B33073) ring, which can modulate the reactivity of the metal center. Thiophene-amine ligands can act as "scaffolds" that stabilize the metal ion and create a specific coordination environment conducive to catalytic transformations.
Polymerization: Imine-thiophene ligated chromium and titanium complexes have been investigated as catalysts for ethylene (B1197577) polymerization. tandfonline.comncl.res.in A chromium complex demonstrated high activity, producing high-density polyethylene (B3416737) with a high turnover frequency (TOF) of 6294 mol of PE/(mol of Cr·h). tandfonline.com The electronic and steric properties of the thiophene-imine ligand were crucial for the catalyst's performance.
Cross-Coupling Reactions: Palladium complexes of thiophene-2-(N-diphenylphosphino)methylamine have been successfully used as pre-catalysts in Heck and Suzuki cross-coupling reactions, which are fundamental C-C bond-forming reactions in organic synthesis. hacettepe.edu.tr
Hydroamination: Titanium complexes supported by ligands where a thiophene heterocycle is part of the ligand framework have been shown to be active catalysts for the hydroamination of alkynes. nih.gov
Photocatalytic Oxidation: A crystalline titanium-oxo cluster functionalized with 2,5-thiophenedicarboxylate demonstrated excellent efficiency in the photocatalytic oxidative coupling of amines to imines, achieving a 99% yield and selectivity. rsc.org The thiophene ligand was shown to enhance the light absorption and charge transfer properties of the catalyst. rsc.org
These examples highlight the potential for metal complexes of Thiophen-3-amine to exhibit catalytic activity in a range of important organic transformations. The amine group provides a strong coordination site, while the thiophene ring can participate in the catalytic cycle through its electronic effects.
| Catalyst Type | Reaction | Key Findings |
| Imine-Thiophene Chromium Complex | Ethylene Polymerization | High TOF (6294 mol PE/mol Cr/h); produced high-density polyethylene. tandfonline.com |
| Thiophene-Phosphine Palladium Complex | Heck and Suzuki Cross-Coupling | Served as an effective pre-catalyst for C-C bond formation. hacettepe.edu.tr |
| Thiophene-dicarboxylate Titanium-Oxo Cluster | Photocatalytic Amine Oxidation | Achieved 99% yield and selectivity for imine synthesis under visible light. rsc.org |
Development of Coordination Polymers and Metal-Organic Frameworks Incorporating Oxalate
The oxalate anion is a superb building block for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs) due to its ability to bridge multiple metal centers. mdpi.com When combined with a secondary ligand like thiophen-3-amine, a wide variety of multidimensional structures can be assembled.
In these architectures, the oxalate ligand typically forms layers or chains of metal-oxalate units, which are then linked by the second ligand into a two- or three-dimensional network. The thiophen-3-amine ligand could either coordinate to the metal centers within the metal-oxalate framework or act as a pillar connecting separate metal-oxalate layers.
Several examples of CPs and MOFs incorporating both thiophene derivatives and oxalate have been reported:
Lanthanide-Oxalate-Thiophene Frameworks: Lanthanide ions have been linked by both 2,3-thiophenedicarboxylate and oxalate ligands to form 2D layer structures. rsc.org In these compounds, the oxalate acts as a linker, creating a two-dimensional network based on dinuclear lanthanide units.
Mixed-Ligand MOFs: The combination of rigid dicarboxylate ligands (like thiophenedicarboxylates) and other coligands is a common strategy for building functional MOFs. nih.govresearchgate.net The use of Thiophen-3-amine as a coligand with oxalate could lead to new frameworks with specific pore environments shaped by the amine functionality.
Oxalate-Phosphate-Amine MOFs: An iron-based MOF has been synthesized that incorporates oxalate, phosphate, and amine groups, demonstrating the feasibility of creating complex, multi-functional frameworks. scu.edu.auresearchgate.net
The properties of these materials, such as porosity, thermal stability, and luminescence, are dictated by the choice of the metal ion and the geometry of the organic ligands. rsc.org The incorporation of the thiophene moiety can also impart interesting electronic or sensing properties to the final framework. acs.org
Biological Activity Research and Mechanistic Insights of Thiophen 3 Amine Oxalate Derivatives
Antimicrobial Activity Studies of Aminothiophene Scaffolds
Aminothiophene derivatives are recognized for their broad-spectrum antimicrobial activities. sciensage.info The structural versatility of the aminothiophene scaffold allows for modifications that can enhance potency and selectivity against various microbial pathogens.
Antibacterial Efficacy and Mechanism Investigations
Thiophene (B33073) derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria.
One area of investigation has been the development of thiophene derivatives that can combat drug-resistant bacterial strains. For instance, certain thiophene derivatives have shown promising activity against colistin-resistant Acinetobacter baumannii and E. coli. Time-kill curve assays have demonstrated that some of these derivatives exhibit bactericidal effects. nih.govfrontiersin.org Mechanistic studies suggest that these compounds can increase bacterial membrane permeabilization, leading to cell death. nih.gov Furthermore, they have been shown to reduce the adherence of bacteria to host cells, which is a critical step in the infection process. nih.gov
In a study focused on a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, one compound emerged as a potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi with a minimum inhibitory concentration (MIC) of 0.81 µM/ml. nih.gov Another study on novel armed thiophene derivatives identified a compound that was more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.govmdpi.com The introduction of appropriate substituent groups at various positions on the thiophene ring has been shown to enhance the antibacterial activities of these compounds. mdpi.com
The following table summarizes the antibacterial activity of selected thiophene derivatives:
| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |
|---|---|---|---|
| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative | S. aureus, B. subtilis, E. coli, S. typhi | MIC = 0.81 µM/ml | nih.gov |
| Armed thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.govmdpi.com |
| Thiophene derivatives 4 and 8 | Colistin-resistant A. baumannii and E. coli | Bactericidal effect | nih.govfrontiersin.org |
Antifungal Properties and Molecular Basis of Action
Thiophene derivatives also exhibit significant antifungal properties. nih.govresearchgate.net The mechanism of action for their antifungal activity is an area of active research, with evidence pointing towards the disruption of fungal cell membrane integrity and inhibition of key enzymes.
A study on a specific 2-amino thiophene derivative, 2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5CN05), demonstrated notable activity against Cryptococcus neoformans. nih.gov Interestingly, the antifungal activity of this compound was enhanced when incorporated into a microemulsion, suggesting that formulation can play a crucial role in the efficacy of these derivatives. nih.gov Research has indicated that some thiophene derivatives exhibit moderate to weak activity against Candida species while showing high activity against C. neoformans. nih.gov
In another study, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives was evaluated for antifungal activity. One particular compound displayed excellent antifungal activity against both Candida albicans and Aspergillus niger with a minimum inhibitory concentration (MIC) of 0.91 µM/ml, which was comparable to the standard antifungal drug fluconazole. nih.gov
The table below presents the antifungal activity of selected thiophene derivatives:
| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference(s) |
|---|---|---|---|
| 2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5CN05) | Cryptococcus neoformans | High activity | nih.gov |
Research into Antitumor and Anticancer Mechanisms
The thiophene scaffold is a key component in a number of anticancer agents, and research continues to explore new derivatives with enhanced potency and novel mechanisms of action. nih.govnih.govresearchgate.netacs.org Derivatives of aminothiophene, in particular, have shown promise in this area.
Studies have shown that some thiophene derivatives can induce apoptosis in cancer cells. For example, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was found to have broad-spectrum antitumor activity against several cancer cell lines. nih.gov This compound was shown to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle and induce apoptosis, as indicated by the enhanced expression of caspases 3 and 9. nih.gov The mechanism of action was further elucidated to involve the inhibition of both tubulin polymerization and WEE1 kinase. nih.gov
In another study, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against HepG2 and SMMC-7721 cell lines. One derivative, TP 5, was identified as a potent anticancer agent. nih.gov To overcome issues of poor solubility and high toxicity, this compound was encapsulated in human serum albumin nanoparticles, which demonstrated efficient uptake by tumor cells. nih.gov The nanoparticle formulation was found to elevate reactive oxygen species (ROS) levels and reverse mitochondrial membrane potentials in cancer cells, ultimately leading to cell death. nih.gov
Furthermore, research on 2- and 3-aminobenzo[b]thiophene derivatives has identified them as antimitotic agents that inhibit tubulin polymerization. nih.gov One of the most promising compounds in this series was a 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene, which inhibited cancer cell growth at subnanomolar concentrations and interacted strongly with tubulin at the colchicine (B1669291) binding site. nih.gov
The following table summarizes the anticancer activity of selected thiophene derivatives:
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea | Various | Inhibition of tubulin polymerization and WEE1 kinase, apoptosis induction | nih.gov |
| Thiophene derivative (TP 5) | HepG2, SMMC-7721 | Increased ROS, reversal of mitochondrial membrane potential | nih.gov |
| 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene | Various | Inhibition of tubulin polymerization | nih.gov |
Anti-inflammatory and Analgesic Properties Investigations
Thiophene derivatives are known to possess significant anti-inflammatory and analgesic properties. sciensage.infonih.gov The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). nih.govnih.gov
A series of ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates were synthesized and evaluated for their in-vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. jpsbr.org One of the synthesized compounds demonstrated maximum inhibitory activity in this assay. jpsbr.org
In another study, 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes were synthesized and their in-vitro anti-inflammatory activity was assessed by the inhibition of bovine serum albumin denaturation method. mjms.mk Two compounds with 2'-chloro and 4'-chloro substitutions showed good anti-inflammatory activity, with 65% and 61% inhibition, respectively. mjms.mk
The table below highlights the anti-inflammatory activity of selected thiophene derivatives:
| Compound/Derivative | Assay/Model | Activity | Reference(s) |
|---|---|---|---|
| Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylate | Carrageenan-induced rat paw edema | Maximum inhibitory activity | jpsbr.org |
| 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophene (SPJ-1g) | Inhibition of bovine serum albumin denaturation | 65% inhibition | mjms.mk |
Enzyme Inhibition Assays and Mechanistic Elucidation (e.g., Carbonic Anhydrase)
Thiophene derivatives have been investigated as inhibitors of various enzymes, with carbonic anhydrase (CA) being a notable target. nih.govnih.govtandfonline.comtandfonline.comrsc.org Carbonic anhydrases are a family of zinc-containing metalloenzymes that play crucial roles in numerous physiological processes. tandfonline.comtandfonline.comrsc.org
A study on novel substituted thiophene derivatives demonstrated their efficacy as inhibitors of human carbonic anhydrase I and II isozymes (hCA I and hCA II). nih.gov The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating potent inhibition. nih.gov Specifically, the Ki values ranged from 447.28 to 1004.65 nM for hCA I and 309.44 to 935.93 nM for hCA II. nih.gov
In another investigation, a series of 4-substituted thiophene- and furan-2-sulfonamides were found to have nanomolar-level potency for the inhibition of human carbonic anhydrase II in vitro. nih.gov Furthermore, 2-amino-3-cyanopyridine (B104079) derivatives incorporating a thiophene moiety at the C4 position were synthesized and evaluated for their ability to inhibit hCA I and hCA II. tandfonline.comtandfonline.com The most potent inhibitor of hCA I in this series had an IC50 value of 33 µM, while the best inhibitor of hCA II had an IC50 value of 56 µM. tandfonline.com
The table below provides a summary of the carbonic anhydrase inhibitory activity of selected thiophene derivatives:
| Compound/Derivative | Enzyme Target | Inhibition (Ki/IC50) | Reference(s) |
|---|---|---|---|
| Novel substituted thiophene derivatives | hCA I | Ki = 447.28–1004.65 nM | nih.gov |
| Novel substituted thiophene derivatives | hCA II | Ki = 309.44–935.93 nM | nih.gov |
| 4-substituted thiophene-2-sulfonamides | hCA II | Nanomolar potency | nih.gov |
| 2-amino-3-cyanopyridine with thiophene moiety | hCA I | IC50 = 33 µM | tandfonline.com |
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a valuable computational tool used to predict the binding orientation of a ligand to its target receptor and to elucidate the molecular interactions that stabilize the ligand-receptor complex. gyanvihar.orgresearchgate.netcolab.wsnih.govnih.gov This approach has been widely applied in the study of thiophene derivatives to understand their mechanism of action at a molecular level.
In the context of antibacterial activity, molecular docking studies have shown that thiophene derivatives can bind to key bacterial enzymes. For example, docking studies with tetrasubstituted thiophene derivatives against dihydrofolate reductase from C. albicans and rhomboid protease from E. coli revealed good interactions, suggesting these as potential targets. nih.gov Docking studies of thiophene derivatives against the outer membrane proteins (OMPs) of A. baumannii (CarO1 and Omp33) and E. coli (OmpW and OmpC) have shown strong binding affinities, which may explain their membrane-disrupting activity. nih.govfrontiersin.org
For anticancer applications, molecular docking has been used to investigate the interaction of thiophene derivatives with their protein targets. For instance, docking studies of new thiazole-thiophene scaffolds with breast cancer proteins (PDB = 2W3L) have been performed to understand their cytotoxic activity. nih.gov
In the realm of enzyme inhibition, molecular docking has been employed to study the binding of thiophene derivatives to the active site of enzymes like human monoamine oxidase. nih.gov These studies help in understanding the competitive inhibitory activity of these compounds. nih.gov
The following table summarizes some molecular docking studies of thiophene derivatives:
| Compound/Derivative Class | Target Protein(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Tetrasubstituted thiophene derivatives | Dihydrofolate reductase (C. albicans), Rhomboid protease (E. coli) | Good binding interactions | nih.gov |
| Thiophene derivatives | CarO1, Omp33 (A. baumannii), OmpW, OmpC (E. coli) | Strong binding affinity | nih.govfrontiersin.org |
| Thiazole-thiophene scaffolds | Breast cancer proteins (PDB = 2W3L) | Elucidation of cytotoxic mechanism | nih.gov |
Theoretical Pharmacokinetic (ADMET) and Drug-Likeness Predictions
In the early stages of drug discovery, in silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides crucial insights into the potential of a compound to become a viable drug candidate. For derivatives of thiophen-3-amine (B96201), various computational studies have been conducted to predict their pharmacokinetic properties and assess their drug-likeness, often using models based on well-established rules such as Lipinski's rule of five.
Research on novel thiophene derivatives has demonstrated that these compounds generally exhibit favorable ADMET profiles. For instance, studies on a series of thiophene-containing chalcones revealed that the derivatives satisfied ADME properties with no significant toxicological risks found. royalsocietypublishing.orgnih.gov These compounds showed good intestinal absorption, with rates often predicted to be above 80%, and effective distribution to various tissues, including the brain and central nervous system. ajol.inforesearchgate.net The prediction of blood-brain barrier (BBB) penetration is a critical parameter for neurologically active agents, and many thiophene scaffolds have been predicted to cross it effectively. researchgate.net
Drug-likeness is commonly evaluated using Lipinski's rule of five, which assesses properties like molecular weight (MW ≤ 500 Da), lipophilicity (logP ≤ 5), number of hydrogen bond donors (HBD ≤ 5), and number of hydrogen bond acceptors (HBA ≤ 10). ajol.info Numerous studies on diverse thiophene derivatives, including 2-aminothiophene analogues and chalcones, have shown that these compounds largely adhere to Lipinski's rules, predicting good oral bioavailability. ajol.inforesearchgate.netacs.orgnih.gov Violations are typically minimal, suggesting that these molecules possess the physicochemical characteristics of orally active drugs. ajol.inforesearchgate.net
Metabolic predictions often involve assessing the interaction of compounds with cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is crucial for the metabolism of many drugs. Some thiophene derivatives have been predicted to be both substrates and inhibitors of CYP3A4, indicating their potential involvement in metabolic pathways. ajol.inforesearchgate.net Toxicity predictions are also a key component of in silico screening. For many novel thiophene derivatives, computational models have predicted a lack of AMES toxicity, suggesting a low mutagenic potential. researchgate.net Furthermore, parameters like hepatotoxicity and skin sensitization are evaluated to build a comprehensive preclinical safety profile.
The table below summarizes the predicted ADMET and drug-likeness properties for representative classes of thiophene derivatives based on various in silico studies.
| Parameter | Prediction for Thiophene-Chalcone Derivatives | Prediction for Novel 2-Aminothiophene Derivatives | General Findings |
| Molecular Weight | Generally < 500 Da | Generally < 500 Da | Adheres to Lipinski's rule. ajol.infoacs.org |
| logP | Typically < 5 | Typically < 5 | Indicates good lipophilicity for membrane permeability. ajol.info |
| Hydrogen Bond Donors | Typically ≤ 5 | Typically ≤ 5 | Adheres to Lipinski's rule. acs.org |
| Hydrogen Bond Acceptors | Typically ≤ 10 | Typically ≤ 10 | Adheres to Lipinski's rule. acs.org |
| Lipinski's Rule Violations | Generally 0 or 1 | Generally 0 or 1 | High probability of good oral bioavailability. royalsocietypublishing.orgajol.info |
| Human Intestinal Absorption | Predicted to be high (>80%) | Predicted to be high | Suggests good absorption from the GI tract. ajol.inforesearchgate.net |
| Blood-Brain Barrier (BBB) Penetration | Variable, some predicted to cross | Predicted to be CNS active | Favorable for CNS-targeting applications. ajol.inforesearchgate.net |
| CYP450 Inhibition (e.g., CYP3A4) | Some derivatives may inhibit | Predicted as substrates/inhibitors | Indicates potential for drug-drug interactions. ajol.inforesearchgate.net |
| AMES Toxicity | Predicted to be non-mutagenic | Predicted to be non-mutagenic | Low risk of carcinogenicity. researchgate.net |
| Hepatotoxicity | Generally predicted to be low | Generally predicted to be low | Favorable safety profile. |
DNA Binding and Intercalation Research
The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents, particularly in the field of oncology and antimicrobials. Derivatives of thiophene have been investigated for their ability to bind to DNA through various modes, including intercalation, groove binding, and allosteric inhibition of DNA-associated enzymes.
One of the primary mechanisms of DNA interaction is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This action can lead to structural distortions, unwinding of the DNA, and subsequent disruption of cellular processes like replication and transcription. researchgate.net Spectroscopic studies on certain 5-nitro-thiophene-thiosemicarbazone derivatives have provided evidence for their interaction with calf thymus DNA (ctDNA) to form supramolecular complexes. researchgate.net Competitive assays with known intercalators, such as ethidium (B1194527) bromide, further supported an intercalative binding mode for these compounds. researchgate.net Similarly, some tetrahydrobenzo[b]thiophene derivatives have been designed as potential DNA intercalators, with molecular docking studies confirming their promising binding capabilities within the DNA structure. nih.gov
Another significant mode of interaction is minor groove binding. The minor groove of the DNA helix is a target for many regulatory proteins and small molecules. Thiophene-based diamidine derivatives have been shown to be potent minor groove binding agents. nih.govnih.gov These compounds can fit snugly into the minor groove, particularly at AT-rich sequences, forming strong interactions that can inhibit the binding of transcription factors, thereby modulating gene expression. nih.gov The specific geometry conferred by the thiophene ring, compared to other five-membered heterocycles like furan, can significantly enhance the binding affinity of these molecules to the DNA minor groove. nih.gov
Beyond direct binding, thiophene derivatives also exert their effects by targeting essential DNA-associated enzymes like DNA gyrase and topoisomerases. researchgate.netnih.gov These enzymes are critical for managing DNA topology during cellular processes. tmu.edu.tw A class of antibacterial thiophenes has been identified that targets DNA gyrase with a unique allosteric mechanism. nih.gov Instead of binding directly to the DNA or the active site, these compounds bind to a protein pocket remote from the DNA, stabilizing the DNA-cleavage complex and leading to cell death. researchgate.netnih.gov This represents a distinct mechanism from traditional gyrase inhibitors like fluoroquinolones. nih.gov Additionally, various thiophene derivatives have been investigated as inhibitors of topoisomerase I and II (Topo I/II), enzymes crucial for resolving topological stress in DNA. nih.gov By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptosis in cancer cells.
The table below summarizes the observed DNA interaction mechanisms for different classes of thiophene derivatives.
| Derivative Class | Mechanism of DNA Interaction | Primary Target | Supporting Evidence |
| Tetrahydrobenzo[b]thiophenes | DNA Intercalation, Topoisomerase Inhibition | DNA, Topoisomerase I/II | Molecular docking studies, enzymatic assays. nih.gov |
| 5-Nitro-thiophene-thiosemicarbazones | DNA Intercalation | DNA Base Pairs | Spectroscopic studies, competitive binding assays. researchgate.net |
| Thiophene-based Diamidines | Minor Groove Binding | DNA Minor Groove (AT-rich regions) | X-ray crystallography, biophysical methods. nih.govnih.gov |
| Antibacterial Thiophenes | Allosteric Inhibition of DNA Gyrase | DNA Gyrase Protein Pocket | X-ray crystallography, biochemical assays. researchgate.netnih.gov |
| Thiazolyl-pyrazoline Thiophenes | Inhibition of DNA Topoisomerase IV | DNA Topoisomerase IV | Molecular docking studies. |
| Thiophene-based Chalcones | Potential DNA Intercalation | DNA | Molecular docking and relative viscosity studies. researchgate.net |
Polymer Science and Advanced Materials Applications of Thiophen 3 Amine Oxalate Components
Synthesis and Characterization of Polythiophene Derivatives from Thiophen-3-amine (B96201)
The synthesis of polythiophene derivatives is a cornerstone of conducting polymer research, offering a wide array of materials with tunable electronic and optical properties. nih.gov While the polymerization of 3-alkylthiophenes is well-established, the direct polymerization of thiophen-3-amine presents unique considerations due to the presence of the amine group. wikipedia.org
Synthesis Methods:
Chemical Oxidative Polymerization: A common method for synthesizing polythiophenes involves chemical oxidative coupling using oxidants like iron(III) chloride (FeCl3). nih.govkpi.ua This approach is hypothesized to proceed through a radical mechanism, which can lead to a polymer with fewer regio-irregularities. kpi.ua For thiophen-3-amine, the amine group's reactivity must be managed to prevent side reactions and ensure polymerization occurs at the desired 2 and 5 positions of the thiophene (B33073) ring. wikipedia.org
Electrochemical Polymerization: Electropolymerization offers a high degree of control over polymer film deposition and properties. researchgate.netwinona.edu Studies on 3-(N-alkylamino)thiophenes, which are structurally similar to thiophen-3-amine, suggest a polymerization mechanism involving the oxidation of the nitrogen lone pair, leading to radical formation on the thiophene ring and subsequent α-α' coupling. scilit.com The oxidation potential required for polymerization is influenced by the substituents on the thiophene ring, with electron-donating groups generally lowering the potential. wikipedia.org
Characterization:
The resulting polythiophene derivatives are typically characterized by a suite of analytical techniques to determine their structure, morphology, and properties.
| Characterization Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirms the successful polymerization by identifying characteristic vibrational modes of the polymer backbone and the persistence of the amine functional group. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's microstructure, including the regiochemistry of the linkages (head-to-tail, head-to-head, tail-to-tail). wikipedia.org |
| UV-Vis Spectroscopy | Determines the electronic absorption properties and the extent of π-conjugation along the polymer backbone. The position of the absorption maximum (λmax) is indicative of the conjugation length. nih.gov |
| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of the polymer films, providing insights into their texture and organization. nih.gov |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature. nih.gov |
| Cyclic Voltammetry (CV) | Investigates the electrochemical behavior of the polymer, including its oxidation and reduction potentials, which are crucial for its application in electronic devices. researchgate.net |
Research on Chemically Recyclable Polyoxalates from Oxalic Acid Precursors
Polyoxalates, a class of aliphatic polyesters derived from oxalic acid, are gaining significant attention as sustainable alternatives to conventional plastics due to their potential for chemical recyclability. organic-chemistry.org Research in this area focuses on synthesizing high-molecular-weight polymers and developing efficient depolymerization processes.
Synthesis and Properties:
Polyoxalates are typically synthesized through the polycondensation of oxalic acid or its derivatives (like dimethyl oxalate) with various diols. organic-chemistry.org The choice of diol plays a crucial role in determining the polymer's thermal and mechanical properties. organic-chemistry.org For instance, the introduction of a crosslinker like pentaerythritol can increase the molecular weight and create flexible elastomers. scilit.com
Key Research Findings on Polyoxalate Synthesis and Properties:
| Monomers | Polymerization Method | Key Properties |
| Dimethyl oxalate (B1200264) and various diols | Step-growth polymerization | Thermal properties are readily determined; mechanical properties are dependent on achieving sufficient molecular weight. scilit.com |
| Dimethyl oxalate and pentaerythritol | Step-growth with crosslinker | Forms a networked and flexible elastomer with evaluable mechanical properties. scilit.com |
| Oxalic acid and diols | Polycondensation | Can be synthesized to be biodegradable with tunable properties. kpi.ua |
Chemical Recycling:
A key advantage of polyoxalates is their susceptibility to depolymerization, allowing for the recovery of monomers which can then be re-polymerized, creating a closed-loop recycling system. scilit.comresearchgate.net Ring-closing depolymerization is a prominent method for chemically recycling polyoxalates, yielding sublimated monomer crystals that can be subsequently used in ring-opening polymerization. scilit.com This process addresses the growing concern of plastic waste by offering a circular approach to polymer production and consumption. scilit.com
Development of Conducting Polymers for Organic Electronic Materials
Polythiophenes are a leading class of conducting polymers due to their excellent environmental and thermal stability, coupled with the ease of tuning their electrical and optical properties through side-chain modifications. nih.govacs.org The incorporation of functional groups, such as the amine group in thiophen-3-amine, can further enhance their properties and open up new applications in organic electronics. mdpi.com
The conductivity of polythiophenes arises from the delocalized π-electrons along the conjugated polymer backbone. wikipedia.org This delocalization can be influenced by the regularity of the polymer chain, with head-to-tail (HT) coupled polymers generally exhibiting higher conductivity than their regiorandom counterparts due to a more planar conformation. wikipedia.org
Table of Polythiophene Properties Relevant to Organic Electronics:
| Property | Description | Significance for Organic Electronics |
| Electrical Conductivity | The ability to conduct electrical charge, which can be modulated by doping. wikipedia.org | Essential for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.org |
| Optical Properties | The absorption and emission of light, which are dependent on the conjugation length and can be tuned by chemical structure. wikipedia.org | Crucial for the performance of OLEDs and OPVs, where light emission and absorption are the primary functions. acs.org |
| Electrochemical Stability | The ability to undergo reversible oxidation and reduction (doping and de-doping) without significant degradation. | Important for the long-term stability and performance of devices like electrochromic windows and sensors. acs.org |
| Processability | The ability to be processed from solution or melt to form thin films, which is often enhanced by the introduction of solubilizing side chains. wikipedia.org | A key advantage of polymer-based electronics, enabling low-cost, large-area fabrication techniques like printing. |
The amine group in poly(thiophen-3-amine) can potentially be used for post-polymerization modification, allowing for the covalent attachment of other functional molecules to tailor the polymer's properties for specific electronic applications. mdpi.com
Applications in Functional Polymers and Advanced Materials
The unique combination of properties offered by polymers derived from thiophen-3-amine and oxalic acid paves the way for their use in a variety of advanced applications.
Potential Applications of Thiophen-3-amine Based Polythiophenes:
Organic Electronics: As discussed, these polymers are prime candidates for use in OLEDs, OFETs, and OPVs due to their tunable conductivity and optical properties. acs.org
Sensors: The sensitivity of the conjugated backbone to environmental changes makes polythiophenes suitable for chemical and biological sensors. acs.org The amine functionality could be exploited for selective binding of analytes.
Antistatic Coatings: Their conductivity makes them useful for dissipating static charge on surfaces. nih.gov
Biomedical Applications: The potential for functionalization opens doors for applications in areas like drug delivery and tissue engineering, where the polymer can be tailored for biocompatibility and specific interactions with biological systems. nih.gov
Applications of Oxalic Acid Based Polyoxalates:
Sustainable Packaging: Their biodegradability and recyclability make them an attractive alternative to conventional packaging materials, helping to mitigate plastic pollution. researchgate.net
Biomedical Devices: Polyoxalates have been explored for biomedical applications such as suture coatings and drug delivery vehicles due to their biocompatibility and degradability into non-toxic products. kpi.uaresearchgate.net
Coatings and Films: The ability to form films makes them suitable for various coating applications. researchgate.net
The development of copolymers or blends incorporating both thiophene-3-amine and oxalic acid units could lead to multifunctional materials with a unique combination of conductivity, recyclability, and biocompatibility, further expanding their application scope.
Advanced Analytical Methodologies for Thiophen 3 Amine Oxalate Quantification and Detection
Chromatographic Techniques for Separation and Analysis (e.g., Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry)
Chromatographic methods are paramount for the separation and quantification of Thiophen-3-amine (B96201) oxalate (B1200264) and its related impurities. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the analysis of Thiophen-3-amine oxalate due to the salt's polarity and non-volatile nature. In a typical LC-MS setup, the compound would be separated using reverse-phase high-performance liquid chromatography (HPLC), followed by detection with a mass spectrometer. The separation of the Thiophen-3-amine cation and the oxalate anion can be achieved, allowing for their individual or combined quantification. A recently developed LC-MS/MS method for plasma oxalate quantification utilized anion-exchange HPLC coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS). elementar.comnih.gov This approach demonstrates high sensitivity and specificity, with a validated quantification range of 0.500 to 50.0 µg/mL. elementar.comnih.gov A similar strategy could be adapted for this compound, monitoring specific mass transitions for both the thiophen-3-amine and oxalate ions.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for the analysis of the Thiophen-3-amine moiety. However, due to the low volatility of the amine and the non-volatile nature of oxalic acid, a derivatization step is typically required to convert the analytes into more volatile compounds. For instance, the amine can be acylated to increase its volatility. The analysis would then proceed by separating the derivatives on a GC column and detecting them by mass spectrometry. This technique is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.
| Technique | Applicability | Sample Preparation | Detection Principle | Key Advantages |
|---|---|---|---|---|
| LC-MS/MS | Direct analysis of the intact salt, and its ionic components. | Minimal, typically dissolution in a suitable solvent. | Mass-to-charge ratio of ionized molecules and their fragments. | High sensitivity, high specificity, suitable for non-volatile compounds. |
| GC-MS | Analysis of the Thiophen-3-amine moiety and volatile impurities. | Derivatization is required to increase volatility. | Mass-to-charge ratio of fragmented ions. | Excellent separation efficiency for volatile compounds, extensive spectral libraries for identification. |
Electrochemical Sensing Strategies for Oxalate and Amine Detection
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of both the oxalate and amine components of this compound. These techniques are based on the measurement of an electrical signal (such as current or potential) that results from a chemical reaction at an electrode surface.
For the amine moiety , voltammetric techniques can be employed. The electrochemical behavior of 3-(N-alkylamino)thiophenes has been studied, revealing that oxidation occurs through the removal of a nitrogen lone pair electron. acs.org This principle can be applied to develop a sensor for Thiophen-3-amine. The amine group can be electrochemically oxidized, producing a current that is proportional to its concentration. The development of ultrasensitive electrochemical sensors, for example using modified gold electrodes, has shown low detection limits for other aromatic compounds. rsc.org
For the oxalate anion , various electrochemical sensors have been developed. These often involve the use of modified electrodes that can selectively interact with oxalate ions. The detection can be based on the electrochemical oxidation of oxalate or through its interaction with a specific recognition element immobilized on the electrode surface. Recent advances in electrochemical biosensors for biogenic amines also highlight the potential for developing specific sensors for Thiophen-3-amine. nih.gov
Spectrophotometric and Fluorometric Methods for Compound Quantification
Spectrophotometric and fluorometric methods are widely used for the quantification of compounds that absorb or emit light.
Spectrophotometric methods are based on the principle that every compound absorbs or transmits light over a certain range of wavelengths. A method for the spectrophotometric determination of aromatic amines has been described, which is based on the reaction of the amine with an iron(III)-ferrozine complex to produce a colored product with maximum absorbance at 562 nm. nih.gov This method could be adapted for the quantification of the Thiophen-3-amine portion of the salt. The thiophene (B33073) ring itself also exhibits UV absorbance, which can be utilized for direct UV-Vis spectrophotometric quantification.
While specific fluorometric methods for this compound are not detailed in the literature, the inherent fluorescence of the thiophene ring or the development of fluorescent derivatives could be explored for highly sensitive quantification.
Enzymatic Methods for Oxalate Analysis and Derivatization
Enzymatic methods provide a highly specific and sensitive approach for the analysis of the oxalate component of this compound. These methods typically utilize the enzyme oxalate oxidase, which catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide. nih.govnih.gov The hydrogen peroxide produced can then be quantified using a variety of methods, including spectrophotometry. nih.gov
Several commercial kits are available for the enzymatic determination of oxalates in various samples. bioassaysys.comlibios.fr These assays are known for their simplicity, speed, and reproducibility. nih.gov The principle involves the reaction of hydrogen peroxide with a chromogenic substrate in the presence of peroxidase, forming a colored compound that can be measured spectrophotometrically. libios.frr-biopharm.com The intensity of the color is directly proportional to the oxalate concentration in the sample. r-biopharm.com
| Step | Reaction | Enzyme | Detection Method |
|---|---|---|---|
| 1 | Oxalate → CO₂ + H₂O₂ | Oxalate Oxidase | - |
| 2 | H₂O₂ + Chromogen → Colored Product | Peroxidase | Spectrophotometry |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₆H₇NO₄S), elemental analysis provides a direct measurement of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). nih.gov This technique is crucial for verifying the empirical formula of a newly synthesized batch of the compound and for assessing its purity.
The method is based on the complete combustion of the sample in an oxygen-rich environment, which converts the elements into their respective gaseous oxides (CO₂, H₂O, N₂, SO₂). velp.com These gases are then separated and quantified using various detectors. Modern automated CHNS analyzers provide rapid, accurate, and precise results from a small amount of sample. measurlabs.comresearchgate.net The experimentally determined percentages of each element are then compared with the theoretical values calculated from the molecular formula to confirm the compound's identity and purity. elementar.com
Impurity Profiling and Related Compound Analysis in Pharmaceutical Research
Impurity profiling is a critical aspect of pharmaceutical development and quality control, as the presence of impurities can affect the safety and efficacy of a drug product. nih.govbiomedres.us For this compound, impurities can arise from various sources, including the synthesis of Thiophen-3-amine, the manufacturing of oxalic acid, and the degradation of the final product. ijprajournal.com
Potential impurities related to the synthesis of the thiophene moiety could include starting materials, intermediates, and by-products from reactions such as the Paal-Knorr synthesis or Gewald aminothiophene synthesis. pharmaguideline.comresearchgate.net Similarly, impurities in the oxalic acid raw material should be considered. Degradation products may form through oxidation, hydrolysis, or other reactions. researchgate.net
A combination of chromatographic and spectroscopic techniques is typically employed for impurity profiling. HPLC with UV and mass spectrometric detection (LC-MS) is a powerful tool for separating, identifying, and quantifying impurities. nih.gov The identification of unknown impurities often requires isolation, followed by structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the identification and qualification thresholds for impurities in new drug substances. nih.gov
Future Research Trajectories and Emerging Applications of Thiophen 3 Amine Oxalate
Development of Novel Catalytic Systems Utilizing Thiophen-3-amine (B96201) Oxalate (B1200264)
The inherent chemical properties of Thiophen-3-amine make it an attractive candidate for the development of novel catalytic systems. The sulfur and nitrogen atoms can act as coordination sites for metal centers, allowing the molecule to serve as a ligand in organometallic catalysis. Future research is likely to focus on designing and synthesizing bespoke catalysts where Thiophen-3-amine or its derivatives form the core of a ligand scaffold. These catalytic systems could be applied to a range of organic transformations.
Moreover, the thiophene (B33073) ring itself can be a target for catalytic functionalization. Palladium-catalyzed direct C-H activation has been extensively studied on heteroaromatic compounds, including thiophene-fused systems mdpi.com. Applying these advanced catalytic methods to Thiophen-3-amine oxalate could enable the regioselective introduction of various functional groups at positions C2, C4, and C5 of the thiophene ring, creating a library of polysubstituted building blocks for further applications. The development of heterogeneous catalysts for the synthesis of aminothiophenes, such as using nano-structured Na2CaP2O7, also points towards more sustainable catalytic processes in the future iau.ir.
Exploration of Bio-based and Sustainable Synthetic Pathways
The production of heterocyclic compounds is a cornerstone of the chemical industry, but it has traditionally relied on petrochemical feedstocks. A significant future trajectory involves shifting towards more sustainable and bio-based synthetic routes. Research is underway to produce thiophene derivatives like 2,5-thiophenedicarboxylic acid (TDCA) from renewable resources such as polysaccharides mdpi.com. This pivot away from fossil fuels represents a key goal of green chemistry.
For the synthesis of aminothiophenes specifically, the Gewald reaction is a prominent multicomponent reaction that has been the focus of numerous green methodology improvements nih.govderpharmachemica.com. Future research will continue to optimize this reaction by:
Utilizing Greener Solvents: Shifting from traditional organic solvents to water or employing solvent-free conditions scribd.com.
Employing Alternative Energy Sources: Using microwave irradiation to reduce reaction times and energy consumption nih.gov.
Developing Reusable Catalysts: Designing efficient and recyclable heterogeneous catalysts, such as CaO or nano-ZnO, to minimize waste and simplify product purification nih.govderpharmachemica.com.
Furthermore, metal-free synthetic approaches are gaining traction as they reduce metal toxicity and advance green chemistry principles nih.gov. A novel method for synthesizing polysubstituted 3-aminothiophenes utilizes a TBAI/TBHP catalyst system under mild conditions, showcasing a pathway that avoids heavy metals organic-chemistry.org. The exploration of these bio-based and sustainable methods will be crucial for the environmentally responsible production of Thiophen-3-amine derivatives.
Table 1: Comparison of Sustainable Synthesis Methods for Aminothiophenes
| Method | Key Features | Catalyst Example | Solvent | Advantages |
|---|---|---|---|---|
| Gewald Reaction | Multicomponent reaction of a ketone/aldehyde, active nitrile, and sulfur. | Heterogeneous (e.g., CaO, nano-ZnO) nih.govderpharmachemica.com | Ethanol (B145695), Water nih.govderpharmachemica.com | High atom economy, operational simplicity. |
| Microwave-Assisted | Use of microwave irradiation to accelerate reaction rates. | Various bases or catalysts nih.gov | Ethanol nih.gov | Reduced reaction times, often higher yields. |
| Metal-Free Annulation | Tandem reaction involving thio-Michael addition and oxidative annulation. | TBAI/TBHP organic-chemistry.org | 1,4-dioxane organic-chemistry.org | Avoids heavy metal contamination, mild conditions. |
| Bio-based Feedstocks | Synthesis of thiophene precursors from biomass. | N/A | Various | Reduces reliance on fossil fuels, enhances sustainability mdpi.comresearchgate.net. |
Integration into Advanced Functional Materials for Specific Applications
Thiophene-based molecules are renowned for their applications in organic electronics due to their excellent electronic properties and stability nih.gov. Polythiophenes are among the most studied classes of conducting polymers researchgate.net. This compound is a prime candidate for a monomer in the synthesis of functionalized conductive polymers. The amine group can facilitate polymerization and also serves as a point for further modification, allowing for the fine-tuning of the polymer's electronic and physical properties.
Potential applications for materials derived from this compound include:
Organic Electronics: As a component in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). The ability to functionalize the amine group can alter the material's band gap, charge transport, and solubility nbinno.com.
Sensors and Biosensors: Polythiophene derivatives are widely used in chemical and biological sensors nih.govresearchgate.net. The amine group on a poly(thiophen-3-amine) backbone could be used to immobilize biological recognition elements like DNA or enzymes, creating highly specific biosensors researchgate.net. The polymer's conductive properties would change upon binding of the target analyte, providing a detectable signal.
Anti-Corrosion Coatings: Conducting polymers can provide effective anti-corrosive coatings for metals. The development of new thiophene-based polymers could lead to more durable and efficient protective materials.
Research in this area will focus on the electropolymerization of Thiophen-3-amine and its derivatives to create thin, stable, and electroactive films on electrode surfaces mdpi.comacs.org.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies for Enhanced Performance
Understanding the link between a molecule's structure and its function is fundamental to designing new, high-performance molecules. This is explored through Structure-Activity Relationship (SAR) studies in medicinal chemistry and Structure-Property Relationship (SPR) studies in materials science sumathipublications.compharmadigests.com. For this compound, these studies will be critical for unlocking its full potential.
In medicinal chemistry , the 2-aminothiophene scaffold is a well-established pharmacophore with a wide range of biological activities nih.gov. SAR studies on Thiophen-3-amine derivatives would involve systematically modifying its structure to enhance a desired biological effect. Key modifications could include:
Acylation or alkylation of the 3-amino group.
Introduction of substituents (e.g., halogens, alkyl, aryl groups) at the C2, C4, and C5 positions of the thiophene ring.
Formation of fused heterocyclic systems.
These studies help identify the specific structural features responsible for therapeutic activity, guiding the development of more potent and selective drug candidates nih.govmans.edu.eg.
In materials science , SPR studies focus on how structural changes affect physical and electronic properties acs.orgresearchgate.net. For Thiophen-3-amine derivatives, this would involve correlating structural modifications with properties like:
Electrical Conductivity: How do different substituents on the ring or N-functionalization of the amine affect the conductivity of the resulting polymer? frontiersin.org
Optical Properties: How does molecular structure influence the absorption and emission spectra (color and fluorescence) of the material, which is crucial for OLEDs and dyes? nih.gov
Molecular Packing: How do side chains and functional groups affect the way molecules arrange in the solid state, which strongly influences charge transport in electronic devices? researchgate.net
Table 2: Potential Effects of Structural Modifications on Thiophen-3-amine Properties (SPR/SAR)
| Structural Modification | Potential Application Area | Property/Activity Affected | Rationale |
|---|---|---|---|
| N-Alkylation/Arylation | Medicinal Chemistry | Receptor Binding Affinity | Alters steric and electronic profile of the amine group to fit a biological target nih.gov. |
| Substitution on Thiophene Ring | Organic Electronics | Band Gap, Conductivity | Electron-donating or -withdrawing groups modify the electronic structure of the conjugated system researchgate.net. |
| Polymerization | Biosensors | Signal Transduction | Creates a conductive backbone for immobilizing biorecognition molecules nih.govresearchgate.net. |
| Introduction of Chiral Centers | Chiroptical Materials | Optical Rotation | Creates enantiomerically pure materials with specific interactions with polarized light nih.gov. |
Investigations into Environmental and Biological Fate of Derived Compounds
As new compounds are developed, it is imperative to understand their lifecycle and potential impact on the environment. Thiophene itself is a volatile organic compound that can contribute to air pollution, and it has demonstrated toxic effects in various organisms longdom.org. Studies have shown that thiophene can cause widespread neuronal degeneration in rats nih.gov.
The metabolic fate of thiophene-containing drugs is a key area of investigation, as metabolism by cytochrome P450 enzymes can lead to toxic byproducts through S-oxidation or epoxidation of the thiophene ring nih.gov. The formation of reactive epoxide metabolites is often kinetically and thermodynamically favored and is linked to the toxicity of several thiophene-based drugs nih.gov.
Future research must therefore include comprehensive studies on the environmental and biological fate of compounds derived from this compound. This includes:
Biodegradation Studies: Investigating the susceptibility of these new compounds to microbial degradation. While some bacteria can metabolize thiophene and its derivatives, the persistence of highly functionalized versions is unknown nih.gov.
Ecotoxicity Assessment: Evaluating the potential toxicity of the parent compounds and their degradation products to aquatic and terrestrial organisms longdom.org.
Metabolic Profiling: Understanding how these compounds are metabolized in biological systems to identify any potentially toxic metabolites and design safer alternatives.
Integrating these environmental considerations early in the design process is a key principle of sustainable chemistry and will be essential for the responsible development of new technologies based on this compound.
Q & A
Q. What are the recommended synthetic routes for Thiophen-3-amine oxalate?
this compound is typically synthesized via reduction of nitro-substituted thiophene precursors. For example, a nitro group on a benzothiophene scaffold can be reduced using catalytic hydrogenation or chemical reductants like SnCl₂ to yield the amine intermediate, which is subsequently treated with oxalic acid for salt formation . Key steps include:
- Reagent selection : Use high-purity starting materials (e.g., 3-nitrobenzothiophene derivatives) to minimize side reactions.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures ≥95% purity .
- Characterization : Confirm structure via (e.g., δ 6.49 ppm for NH₂ in DMSO-d₆) and LC-MS (e.g., m/z 262.0 [M+H]) .
Q. How should this compound be characterized to ensure structural fidelity?
A multi-technique approach is critical:
- Spectroscopy : resolves amine protons and aromatic thiophene signals, while LC-MS confirms molecular weight.
- Elemental analysis : Validate empirical formula (e.g., CHFNS requires C 50.57%, H 3.09%; deviations >0.3% suggest impurities) .
- X-ray crystallography (if crystalline): Resolves stereoelectronic effects influencing reactivity .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the oxalate salt .
- Handling : Use gloves and masks to avoid skin/eye contact, as amines can form toxic byproducts upon decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields of Thiophen-3-amine derivatives?
Contradictions in yields (e.g., 75% vs. 92% for similar reductions ) often arise from:
- Reaction scalability : Pilot studies show yields drop >5 mmol due to inefficient heat/mass transfer.
- Catalyst optimization : Screen Pd/C vs. Raney Ni for nitro reductions; Pd/C often improves reproducibility .
- Statistical analysis : Use ANOVA to compare batch-to-batch variability under controlled conditions (e.g., solvent purity, temperature gradients) .
Q. What computational methods are suitable for predicting this compound’s reactivity in biological systems?
- Density Functional Theory (DFT) : Model electron density at the amine group to predict nucleophilic attack sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, referencing crystallographic data from related thiophene derivatives .
- SAR studies : Modify substituents (e.g., fluorophenyl vs. trifluoromethyl groups ) and correlate calculated reactivity with experimental bioactivity data.
Q. How can mechanistic studies clarify this compound’s role in anti-tuberculosis activity?
- Kinetic assays : Monitor time-dependent inhibition of Mycobacterium tuberculosis enzymes (e.g., InhA) using UV-Vis spectroscopy.
- Isotopic labeling : Introduce at the amine to track metabolic incorporation via LC-MS .
- Comparative analysis : Contrast activity of this compound with its oxidized analogs (e.g., sulfone derivatives) to identify pharmacophoric motifs .
Methodological Guidance
Designing experiments to analyze contradictory solubility data
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–13) using nephelometry.
- Temperature dependence : Plot solubility vs. temperature (10–50°C) to identify ideal recrystallization conditions .
- Documentation : Report Hildebrand solubility parameters to enable cross-study comparisons .
Strategies for literature reviews on this compound
- Database selection : Use SciFinder with CAS RN 478149-05-2 to bypass naming inconsistencies .
- Keyword optimization : Combine “thiophene-3-amine” AND “oxalate salt” AND “synthesis” to filter non-academic sources .
- Critical appraisal : Prioritize studies with elemental analysis, spectral data, and peer-reviewed pharmacological assays .
Data Presentation Standards
| Parameter | Example | Reference |
|---|---|---|
| Synthetic yield | 81% (off-white crystals, m.p. 137–138°C) | |
| LC-MS data | m/z 262.0 [M+H] | |
| Elemental analysis | C 50.41%, H 2.90%, N 26.66% | |
| Biological activity | IC = 12 µM (M. tuberculosis) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
